4,5-Dichloro-1-prop-2-ynylimidazole
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Overview
Description
4,5-Dichloro-1-prop-2-ynylimidazole is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 5, and a prop-2-ynyl group at position 1. It is known for its versatility and utility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-prop-2-ynylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1-prop-2-ynylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The prop-2-ynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Addition Reactions: May involve electrophiles like halogens or hydrogen halides.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted imidazoles with various functional groups.
Addition Reactions: Result in the formation of addition products with the prop-2-ynyl group.
Oxidation and Reduction Reactions: Produce oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4,5-Dichloro-1-prop-2-ynylimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase-2 (COX-2).
Medicine: Explored for its antibacterial and antihypertensive properties.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1-prop-2-ynylimidazole involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The prop-2-ynyl group and chlorine atoms play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
4,5-Dichloroimidazole: Lacks the prop-2-ynyl group, resulting in different chemical properties and reactivity.
1-Prop-2-ynylimidazole: Does not have chlorine atoms at positions 4 and 5, affecting its substitution reactions.
4,5-Dibromo-1-prop-2-ynylimidazole: Similar structure but with bromine atoms instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: 4,5-Dichloro-1-prop-2-ynylimidazole is unique due to the combination of chlorine atoms and the prop-2-ynyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,5-dichloro-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2/c1-2-3-10-4-9-5(7)6(10)8/h1,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCTCULSMXPRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC(=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407857 |
Source
|
Record name | 4,5-dichloro-1-prop-2-ynylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-80-2 |
Source
|
Record name | 4,5-Dichloro-1-(2-propyn-1-yl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dichloro-1-prop-2-ynylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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